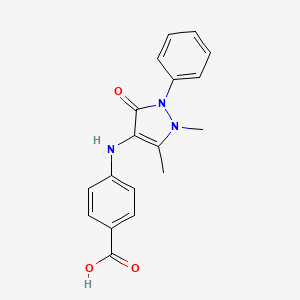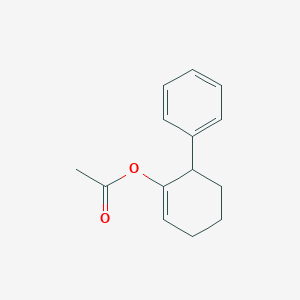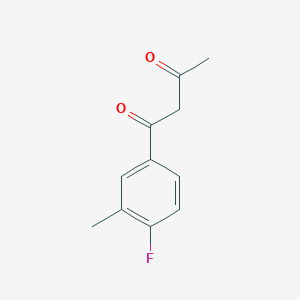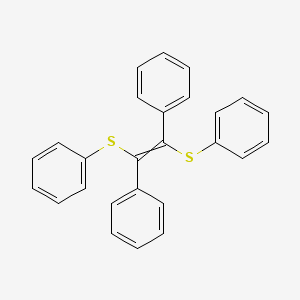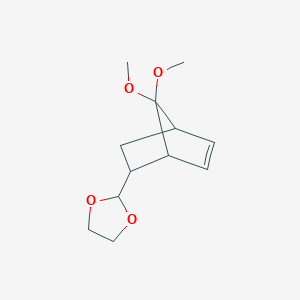
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is a compound that features a dioxolane ring fused to a norbornene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Common catalysts used include toluenesulfonic acid and zirconium tetrachloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage. This linkage protects the carbonyl group from nucleophilic attack, allowing selective reactions to occur at other functional groups . The compound can also undergo hydrolysis under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties.
Ethylene Glycol Acetals: Compounds formed by the acetalization of ethylene glycol with various carbonyl compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other acetal compounds . This uniqueness makes it valuable in applications requiring selective protection and deprotection of carbonyl groups .
Properties
CAS No. |
31969-67-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H18O4/c1-13-12(14-2)8-3-4-10(12)9(7-8)11-15-5-6-16-11/h3-4,8-11H,5-7H2,1-2H3 |
InChI Key |
RWDPSVIWBHLBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CC(C1C=C2)C3OCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



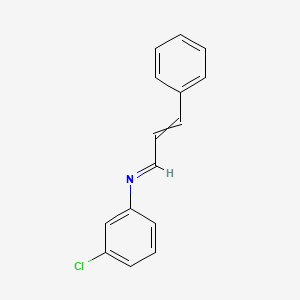
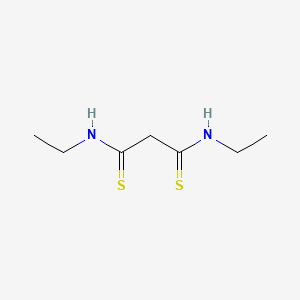
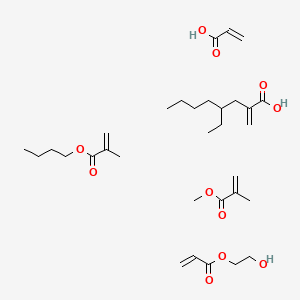

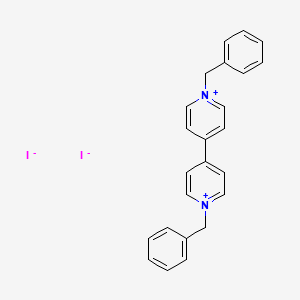
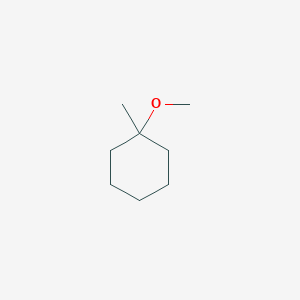
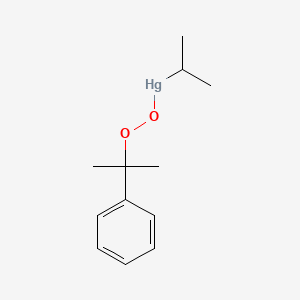
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
